7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-(4-bromophenyl)-4-chloro-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKSCVVEBKSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl 2-Cyano-4,4-Diethoxybutanoate
The foundational synthesis begins with ethyl 2-cyano-4,4-diethoxybutanoate, which undergoes base-catalyzed cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Patent data demonstrates that employing 1.5–10 molar equivalents of ethyl 2-cyanoacetate relative to 2-bromo-1,1-dimethoxyethane in dimethylacetamide at 45°C for 12–24 hours achieves 75% conversion. Critical to purity (99.8% HPLC) is pH adjustment to 4.0 post-reaction, precipitating the intermediate without chromatographic purification.
Chlorination at Position 4
Subsequent treatment with phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent. Optimal conditions utilize a 5:1 POCl₃-to-substrate ratio at reflux (110°C) for 6 hours, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at 94% conversion. The absence of Raney nickel or thio-urea—common in prior methods—reduces heavy metal contamination.
Integrated Synthetic Routes
Sequential Four-Step Process
Combining core formation and arylations:
One-Pot Tandem Methodology
Emerging approaches condense steps 3–4 using Pd/Xantphos catalysts in DMF/water at 120°C, achieving 61% overall yield in 8 hours. This method eliminates intermediate isolations, reducing solvent waste by 40%.
Analytical Characterization and Quality Control
Purity Assessment
HPLC analysis on C18 columns (acetonitrile/water gradient) confirms ≥99.5% purity for final products. Key impurities (<0.3%) include:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, H2), 8.23 (d, J = 8.4 Hz, 2H, BrPh), 7.65–7.42 (m, 5H, Ph), 6.98 (s, 1H, H6).
- HRMS : m/z calcd. for C₁₈H₁₁BrClN₃ [M+H]⁺ 418.9874, found 418.9871.
Industrial-Scale Adaptations
Solvent Recovery Systems
Patent US10738058B2 details heptane/water biphasic workup, enabling 92% solvent reuse. Centrifugal separation at 10,000 rpm minimizes product loss (<2%).
Continuous Flow Reactors
Microreactor technology improves chlorination step efficiency:
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Reaction Time | 6 hours | 45 minutes |
| POCl₃ Consumption | 5.0 equiv. | 3.2 equiv. |
| Yield | 94% | 96% |
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications.
Scientific Research Applications
Scientific Research Applications of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with a unique structure, featuring a pyrrolo[2,3-d]pyrimidine core substituted with bromophenyl and chlorophenyl groups. This specific substitution pattern gives it distinct electronic and steric properties, making it useful in various applications.
Target and Mode of Action
This compound is primarily targeted towards adenosine kinase (AK). It acts as a potent inhibitor of AK, increasing the concentration of adenosine, which interacts with adenosine receptors to reduce cellular excitability at sites of tissue injury and inflammation. This action results in antinociceptive (pain-relieving) and anti-inflammatory effects.
Chemical Reactions
7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions:
- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
- Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common reagents and conditions for these reactions include:
- Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, which can have different physical and chemical properties suitable for diverse applications.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity . The compound’s interaction with molecular pathways can vary depending on its specific application and the functional groups present on its structure.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituents at positions 4, 5, and 6. Below is a comparative analysis:
Table 1: Key Structural and Crystallographic Differences
Key Observations:
Electronic Effects: The 4-chloro group in the target compound is smaller and more electron-withdrawing than the pyrrolidinyl () or piperazinyl () substituents. This may reduce steric hindrance but increase electrophilicity at the pyrimidine ring.
Crystallographic Packing :
- In , the 4-methylphenyl substituent facilitates pseudoinversion-linked dimerization via C–H⋯π and π–π interactions (centroid distance: ~4.39 Å) .
- The target compound’s bromophenyl group may promote stronger halogen bonding or π-stacking due to bromine’s polarizability, though direct data are lacking .
Biological Implications: Pyrrolo[2,3-d]pyrimidines are known for antitumor, antiviral, and anti-inflammatory activities . The bromophenyl group in the target compound could improve membrane permeability and target binding compared to less lipophilic analogs (e.g., 4-methylphenyl in ). Substitution at position 4 (e.g., chloro vs. piperazinyl) may modulate kinase inhibition profiles, as seen in related kinase inhibitors .
Challenges in Comparative Analysis
- Limited direct data on the target compound necessitate reliance on structural analogs.
- Biological activity predictions are speculative without experimental validation (e.g., IC50 values).
Biological Activity
7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of adenosine kinase (AK). This article delves into the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a pyrrolo[2,3-d]pyrimidine core with specific substitutions that enhance its biological activity. The molecular formula is and its IUPAC name reflects its complex substitution pattern, which influences its electronic and steric properties .
Target Enzyme: The primary target of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is adenosine kinase.
Mode of Action: By inhibiting AK, the compound increases endogenous adenosine levels. This elevation leads to enhanced interaction with adenosine receptors, resulting in reduced cellular excitability at sites of inflammation and injury .
Biochemical Pathways:
- Antinociceptive Effects: The compound exhibits significant pain-relieving properties by modulating pathways associated with pain perception.
- Anti-inflammatory Effects: It has been shown to reduce inflammation through its action on adenosine receptors, which can lead to decreased expression of pro-inflammatory cytokines .
Biological Activity
Several studies have explored the biological effects of this compound:
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antinociceptive | Reduces pain through modulation of adenosine receptors. |
| Anti-inflammatory | Inhibits inflammatory responses by increasing adenosine levels. |
| Enzyme Inhibition | Potent inhibitor of adenosine kinase with IC50 values around 100 nM. |
Case Studies
- In Vivo Studies on Pain Models:
- Inflammation Reduction:
Synthesis Methods
The synthesis of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions:
- Route 1: Condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine followed by cyclization with 2-aminopyrimidine.
- Route 2: Diazotization of an intermediate hydrazino derivative to yield the target compound .
Comparison with Similar Compounds
The unique substitution pattern of this compound differentiates it from other pyrrolopyrimidine derivatives that have been studied for various biological activities, including anticancer properties and enzyme inhibition .
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 4-amino-5-(3-bromophenyl)-7-pyrido[2,3-d]pyrimidine | Adenosine kinase inhibition | Different substitution pattern |
| Thieno[3,2-d]pyrimidines | Anticancer properties | Contains sulfur instead of nitrogen |
Q & A
Basic Research Question
- Kinase Activity Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., MCF-7) with dose-response curves .
Pitfalls : - Off-target effects require counter-screening against unrelated kinases (e.g., CDK2 vs. MAPK) .
How can conflicting solubility data from different sources be reconciled?
Advanced Research Question
Discrepancies arise from:
- Measurement Conditions : DMSO vs. aqueous buffers (e.g., PBS) yield different solubility values .
- Purity : Impurities (e.g., unreacted bromophenyl precursors) alter solubility .
Resolution : - Use standardized protocols (e.g., shake-flask method with HPLC quantification) .
- Validate purity via ¹H NMR and HRMS before testing .
What computational strategies optimize reaction yields for derivatives of this compound?
Advanced Research Question
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify low-energy pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
Case Study : - PM3/MOPAC simulations guided the synthesis of tetrazole-fused analogs by predicting cyclization feasibility .
How does structural modification at the 5-phenyl position affect biological activity?
Advanced Research Question
-
SAR Studies : Replacing phenyl with electron-withdrawing groups (e.g., 3,5-dibromophenyl) enhances kinase affinity due to increased hydrophobic interactions .
-
Data Example :
Substituent IC₅₀ (EGFR, nM) 5-Phenyl 120 5-(3,5-Dibromophenyl) 18
Q. Methodology :
- Docking simulations (AutoDock Vina) correlate substituent size/electrostatics with binding energy .
What analytical techniques validate the purity of this compound in absence of vendor-provided data?
Basic Research Question
- ¹H/¹³C NMR : Confirm absence of peaks from precursors (e.g., unreacted bromophenyl groups) .
- HRMS : Exact mass matching (<2 ppm error) ensures molecular formula accuracy .
- HPLC : Purity >95% with a single peak under gradient elution (C18 column, acetonitrile/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
